Introduction: The Strategic Importance of a Bifunctional Heterocycle
Introduction: The Strategic Importance of a Bifunctional Heterocycle
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloropyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
6-Chloropyrimidine-4-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive chlorine atom at the C6 position and a versatile aldehyde group at the C4 position. The electron-deficient nature of the pyrimidine ring profoundly influences these functionalities, making the molecule an exceptional building block for constructing complex molecular architectures.[1] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of this pivotal synthetic intermediate, providing the causal insights necessary for its effective utilization in research and development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for 6-Chloropyrimidine-4-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 933702-16-0 | [2][3] |
| Molecular Formula | C₅H₃ClN₂O | [2][3] |
| Molecular Weight | 142.54 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [4][5] |
| Boiling Point | 258.7 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 110.3 ± 21.8 °C | [2] |
| Storage | Store in a dry, cool, well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. | [5] |
Spectroscopic Signature: A Predictive Analysis
While extensive, experimentally verified spectroscopic data is not always publicly available, the structure of 6-Chloropyrimidine-4-carbaldehyde allows for a highly accurate prediction of its spectral characteristics.[6] Researchers should always confirm identity with their own analytical data.
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¹H NMR: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. A highly deshielded singlet, typically above 9.0 ppm, will be characteristic of the aldehyde proton.
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¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (typically >180 ppm), and the carbons of the pyrimidine ring. The carbon atom bonded to chlorine (C6) will appear at a characteristic chemical shift, influenced by the halogen's electronegativity.
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Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically around 1700 cm⁻¹. Other notable absorptions would include C-H stretching of the aromatic ring and the aldehyde, C=N stretching from the pyrimidine ring, and the C-Cl stretching frequency.
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Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.
The Dual-Reactivity Manifold: A Synthetic Chemist's Perspective
The synthetic utility of 6-Chloropyrimidine-4-carbaldehyde stems from its two distinct reactive centers. The electron-withdrawing pyrimidine nitrogens activate the C4 and C6 positions, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Concurrently, the aldehyde group offers a gateway to a vast array of classical carbonyl chemistries.
Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position
The chlorine atom at the C6 position is the molecule's primary handle for introducing diversity. The general order of reactivity for nucleophilic displacement on halopyrimidines is C4(6) > C2, making this position highly susceptible to attack.[1]
Causality of Reactivity: The pyrimidine ring acts as a powerful electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution reaction.
Common transformations include:
-
Amination: Reaction with primary or secondary amines is one of the most common modifications, used to build libraries of compounds for drug discovery. These reactions often proceed under mild conditions, sometimes catalyzed by palladium complexes to achieve high regioselectivity and yield.[1][7]
-
Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can readily displace the chlorine to form ethers.
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Thiolation: Thiols react similarly to form thioethers, providing another avenue for diversification.
Caption: Generalized SₙAr mechanism at the C6 position.
Transformations of the C4-Aldehyde Group
The aldehyde functionality provides a second, independent site for chemical modification, allowing for sequential or orthogonal synthetic strategies.
Key reactions include:
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Oxidation: The aldehyde can be easily oxidized to the corresponding 6-chloropyrimidine-4-carboxylic acid, a valuable intermediate in its own right.[8]
-
Reduction: Selective reduction yields the 4-(hydroxymethyl) derivative, introducing a primary alcohol.
-
Reductive Amination: A powerful method to form C-N bonds, reacting the aldehyde with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a substituted aminomethylpyrimidine.
-
Condensation Reactions: Claisen-Schmidt condensation with ketones or other active methylene compounds can be used to construct α,β-unsaturated carbonyl systems (chalcones), which are common pharmacophores.[9]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
Caption: Key synthetic transformations of the aldehyde group.
Field-Proven Experimental Protocol: SₙAr Amination
This protocol describes a general, self-validating method for the nucleophilic substitution of the C6-chloro group with a secondary amine. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a 6-(dialkylamino)pyrimidine-4-carbaldehyde derivative.
Materials:
-
6-Chloropyrimidine-4-carbaldehyde
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)
-
Solvent (e.g., Ethanol, Acetonitrile, or Dioxane)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (Nitrogen or Argon).
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring.
Step-by-Step Methodology:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Causality: An inert atmosphere is crucial to prevent moisture from interfering with the reaction and to avoid potential side reactions, especially if using sensitive reagents.
-
-
Reagent Addition: To the flask, add 6-Chloropyrimidine-4-carbaldehyde (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until fully dissolved.
-
Causality: Using a polar aprotic or protic solvent that can dissolve the starting materials is key. Ethanol is often chosen for its ability to dissolve a wide range of reactants and for its favorable environmental profile.[9]
-
-
Base and Nucleophile Introduction: Add the base (e.g., TEA, 1.5 eq), followed by the dropwise addition of the secondary amine (1.1 eq).
-
Causality: The base is essential to neutralize the HCl that is generated during the reaction. This prevents the protonation of the nucleophile (the amine), which would render it non-reactive, and drives the reaction to completion. A slight excess of the amine ensures the full consumption of the starting material.
-
-
Reaction Execution: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 70-80 °C) and monitor its progress by TLC.
-
Causality: Heating provides the necessary activation energy for the SₙAr reaction. TLC is a self-validating checkpoint; the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Causality: The aqueous wash removes the salt byproduct (e.g., triethylammonium chloride) and any remaining water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Causality: Chromatography or recrystallization is the final validation step, ensuring the isolation of the desired product with high purity, which can be confirmed by spectroscopic analysis (NMR, MS).
-
Caption: Workflow for a typical SₙAr amination reaction.
Safety and Handling: A Mandate for Prudence
As with all reactive chemical intermediates, proper handling of 6-Chloropyrimidine-4-carbaldehyde is paramount.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[4][11] For long-term stability, storage under an inert gas is recommended.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
6-Chloropyrimidine-4-carbaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined and predictable dual reactivity at the C6-chloro and C4-aldehyde positions provides chemists with a reliable and powerful tool for the synthesis of novel compounds. From kinase inhibitors to new materials, the derivatives of this pyrimidine are prevalent in cutting-edge research. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
-
SAFETY DATA SHEET for 2,4-Diamino-6-chloropyrimidine (Alfa Aesar) . Source: Alfa Aesar. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Source: Organic Letters (ACS Publications). [Link]
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 . Source: The Royal Society of Chemistry. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Source: Molecules (MDPI). [Link]
-
Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipulation . Source: Journal of Organic Chemistry. [Link]
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